molecular formula C6H7NS B119425 2-Aminothiophenol CAS No. 137-07-5

2-Aminothiophenol

Cat. No. B119425
CAS RN: 137-07-5
M. Wt: 125.19 g/mol
InChI Key: VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Description

2-Aminothiophenol is an organosulfur compound with the formula C6H4(SH)(NH2). It is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water . This compound is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .


Synthesis Analysis

This compound can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . It can also be obtained by zinc reduction of 2-nitrobenzene sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It can react with a wide variety of reagents .


Physical And Chemical Properties Analysis

This compound is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water .

Scientific Research Applications

Antimicrobial Activity

2-Aminothiophenol derivatives demonstrate significant antimicrobial activity. For instance, a study by Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were screened for their antibacterial activity, showing effectiveness against various bacterial strains (Prasad et al., 2017).

Pharmacological and Biological Attributes

The pharmacological and biological actions of 2-aminothiophenes are under active investigation due to their diverse mechanisms of action. Bozorov et al. (2017) highlighted the major biological and pharmacological reports on 2-aminothiophenes, noting their role as inhibitors, receptors, and modulators in medicinal chemistry (Bozorov et al., 2017).

Corrosion Inhibition

This compound derivatives can act as efficient corrosion inhibitors for carbon steel in acidic environments, as demonstrated by Kabel et al. (2015). Their study found that these compounds show increased inhibition efficiencies with higher concentrations (Kabel et al., 2015).

Synthesis of Heterocycles

El-Shaieb (2007) utilized this compound in the synthesis of various interesting products, including reactions with π-deficient compounds, leading to the formation of novel heterocycles (El-Shaieb, 2007).

Dye and Copper Removal

Chen et al. (2016) used this compound to functionalize graphene oxide, enhancing its ability to remove methylene blue and copper from solutions. This modification improved the sorption capacities significantly (Chen et al., 2016).

Electrode Material for Li-Ion Batteries

This compound was used for covalent functionalization of graphene oxide, leading to N- and S-codoped graphene, which shows promise in lithium-ion batteries and as a metal-free catalyst for oxygen reduction reaction, as per Ai et al. (2014) (Ai et al., 2014).

Polymer Synthesis and Antibacterial Activity

Poly(this compound) was synthesized by Azzam et al. (2018) with applications in antibacterial activity against sulfate-reducing bacteria. The polymer showed effective antibacterial properties (Azzam et al., 2018).

Mechanism of Action

Target of Action

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It has been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents . For example, compound A known as RS-C-5966451, which contains 2-aminothiophenes, is described for its broad-spectrum antiviral properties .

Mode of Action

It is known that the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Biochemical Pathways

This compound is involved in the synthesis of 2-arylbenzothiazoles . Several pathways have been designed for the generation of target 2-arylbenzo[d]thiazole derivatives catalyzed by ionic liquids and many other catalysts under different reaction conditions using this compound .

Result of Action

The result of the action of this compound is largely dependent on the specific biological application. For instance, in the case of its antiviral properties, it may inhibit the replication of viruses . .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of room temperature and atmospheric pressure should be prioritized in the synthesis of 2-aminothiophenes . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity, skin sensitization, and germ cell mutagenicity .

Future Directions

Alternative synthesis of 2-aminothiophenol has recently focused interest because this compound is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . New synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, are being developed .

properties

IUPAC Name

2-aminobenzenethiol
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InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
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InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)S
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Molecular Formula

C6H7NS
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Related CAS

123198-82-3, 3292-42-0 (hydrochloride)
Record name Poly(o-aminothiophenol)
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DSSTOX Substance ID

DTXSID6051693
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Molecular Weight

125.19 g/mol
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Physical Description

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS]
Record name 2-Aminothiophenol
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Vapor Pressure

0.02 [mmHg]
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CAS RN

137-07-5, 40451-21-6
Record name 2-Aminothiophenol
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Synthesis routes and methods

Procedure details

Analogously to Example 1, the required 2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine is obtained as a colourless oil having a boiling point of 89° C./0.04 mbar using 2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline, melting point of from 60° to 62° C., boiling point of 125° C./0.1 mbar (obtained from tetramethyloxirane and 2-aminothiophenol). nD20 =1.5955; the mass spectrum shows a molecular ion at 207 (74% relative intensity) and as main fragments 192 (24%), 177 (14%), 164 (100%), 150 (44%), 132 (70%), 125 (24%), 109 (15%), 92 (22%), 42 (17%) and 41 (16%).
Name
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Aminothiophenol?

A1: this compound has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. Researchers have used Infrared (IR) spectroscopy to identify functional groups, UV-Visible spectroscopy to study electronic transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments within the molecule [].

Q3: Does the structure of this compound influence its reactivity?

A3: Yes, the structure of this compound significantly impacts its reactivity. The presence of both an amino group (-NH2) and a thiol group (-SH) in close proximity on the aromatic ring makes it a highly versatile reactant. These functional groups allow it to participate in a wide range of reactions, including condensation, cyclization, and complex formation with metals [, , , , ].

Q4: How does this compound react with aldehydes?

A4: this compound reacts with aldehydes in a condensation reaction to form 2-substituted benzothiazoles. This reaction is often catalyzed by acids, and various catalysts like L-proline [], alkyl carbonic acid [], and camphor sulfonic acid [] have been explored to improve efficiency and selectivity.

Q5: Can this compound be used to synthesize larger heterocyclic systems?

A5: Yes, this compound is a valuable building block for synthesizing a wide array of heterocyclic compounds. For example, it reacts with exocyclic α,β-unsaturated ketones to produce tetracyclic chromeno- and 1-thiochromenobenzothiazepines []. It can also be used to create spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepines through a multi-step reaction involving Knoevenagel condensation and thia-Michael addition [].

Q6: How does the presence of a base affect the reaction of this compound with Morita-Baylis-Hillman ketones?

A6: The reaction pathway of this compound with Morita-Baylis-Hillman ketones exhibits a base-dependent selectivity switch. In the presence of a base like Cs2CO3, an oxidative cyclization occurs, leading to 2,2-disubstituted dihydro-1,4-benzothiazines via an aza-Michael addition. Conversely, without a base, a thia-Michael adduct is formed []. This highlights the crucial role of reaction conditions in directing product formation.

Q7: Are there applications of this compound in material science?

A7: Yes, this compound has been investigated for its potential in material science. For example, it has been utilized to functionalize graphene oxide (GO) in the fabrication of nanocomposites for environmental remediation. The resulting PATP@GO nanocomposite demonstrated enhanced adsorption capacity and efficiency for heavy metal ions like Pb(II) and Cd(II) from wastewater [].

Q8: Can this compound act as a ligand in metal complexes?

A8: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its complexation with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. These complexes have been characterized using various spectroscopic techniques and have shown potential for applications like solvent extraction of metal ions [] and biological activity [].

Q9: What analytical techniques are used to quantify this compound in complex matrices?

A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for quantifying this compound, particularly as a trace impurity in pharmaceutical substances []. This method offers high sensitivity and selectivity for accurate determination.

Q10: Are there any known occupational health risks associated with this compound?

A10: Yes, this compound can cause occupational airborne allergic contact dermatitis. Cases have been reported in chemical technicians exposed to its vapors [, ]. Proper safety measures and personal protective equipment are crucial when handling this compound.

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